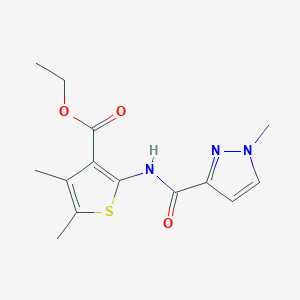
4,5-diméthyl-2-(1-méthyl-1H-pyrazol-3-amido)thiophène-3-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a novel pyrazole derivative that has been synthesized and characterized in various studies. These derivatives are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves a 3+2 annulation method or cyclocondensation reactions. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a Knoevenagel approach followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined and showed weak intermolecular C-H...O and N-H...O hydrogen-bonding interactions stabilizing the crystal packing . The molecular structure is further analyzed using DFT calculations to compare with experimental data .
Chemical Reactions Analysis
The reactivity of these compounds can lead to various chemical reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy. Theoretical calculations, such as DFT and AIM studies, are used to evaluate properties like thermodynamic parameters, vibrational analysis, and binding energy of intermolecular interactions . The antioxidant properties of some derivatives are assessed through in vitro methods like DPPH and hydroxyl radical scavenging methods .
Applications De Recherche Scientifique
Synthèse de dérivés d’indole
Ce composé peut être utilisé dans la synthèse de dérivés d’indole, qui sont des systèmes hétérocycliques importants dans les produits naturels et les médicaments . Les dérivés d’indole jouent un rôle majeur en biologie cellulaire et ont suscité un intérêt croissant pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain .
Analogues à base de thiophène
Les analogues à base de thiophène, tels que ce composé, ont intéressé un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d’améliorer les composés avancés avec une variété d’effets biologiques .
Chimie industrielle et science des matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ce composé, étant un dérivé du thiophène, pourrait potentiellement être utilisé dans ces applications.
Semi-conducteurs organiques
Les molécules à base de thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . Ce composé pourrait être utilisé dans le développement de ces semi-conducteurs.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Ce composé pourrait potentiellement être utilisé dans le développement de ces transistors.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Ce composé pourrait potentiellement être utilisé dans le développement de ces diodes.
Évaluation antileishmanienne et antimalarique
Ce composé pourrait potentiellement être utilisé dans des évaluations antileishmaniennes et antimalariques . Une étude de simulation moléculaire a été réalisée pour justifier la puissante activité antipromastigote in vitro d’un composé similaire .
Propriétés antibactériennes
Les dérivés du pyrazole, tels que ce composé, présentent des propriétés antibactériennes notables . Ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antibactériens.
Mécanisme D'action
Target of action
Pyrazoles, a class of compounds to which “ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate” belongs, are known to interact with various biological targets. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of action
Pyrazoles in general are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical pathways
Without specific studies on “ethyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Pyrazoles are known to have a wide range of biological activities, which suggests that they could have multiple effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
The future research directions in the field of pyrazole compounds are vast. They are widely studied in coordination chemistry and are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . The development of new synthetic methodologies and the exploration of their biological activities are ongoing .
Propriétés
IUPAC Name |
ethyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-5-20-14(19)11-8(2)9(3)21-13(11)15-12(18)10-6-7-17(4)16-10/h6-7H,5H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBQSSIANLXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

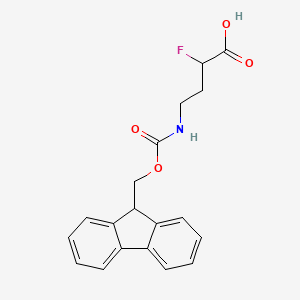
![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)
![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)
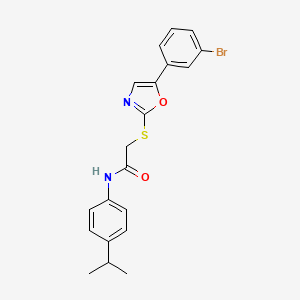
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B2552638.png)

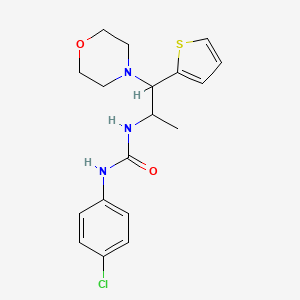


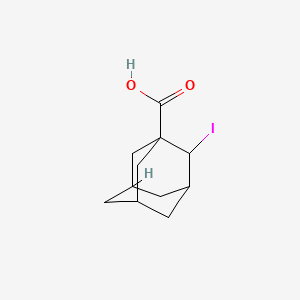
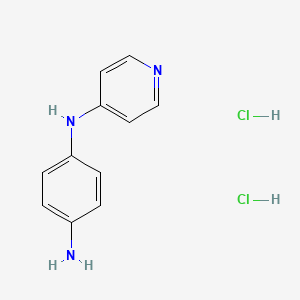
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)
![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)